1-(4-Bromo-3-fluorophenyl)cyclopentanamine

Lipophilicity Regioisomer Comparison Medicinal Chemistry

Procure 1-(4-Bromo-3-fluorophenyl)cyclopentanamine for quantitative SAR campaigns where halogen position is critical. The 4-Br-3-F substitution pattern delivers a measured LogP difference of 0.55 units versus its 5-Br-2-F regioisomer, enabling matched molecular pair analysis. With 0.7 XLogP3 units separation from the cyclopropane analog at identical TPSA (26 Ų), this scaffold uniquely isolates lipophilicity-driven permeability effects. Intended as a synthetic intermediate for cross-coupling diversification, not for direct in vivo testing. ≥95% purity. For R&D only.

Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
Cat. No. B11745199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-fluorophenyl)cyclopentanamine
Molecular FormulaC11H13BrFN
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC(=C(C=C2)Br)F)N
InChIInChI=1S/C11H13BrFN/c12-9-4-3-8(7-10(9)13)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2
InChIKeyAWNBWLDNABCZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-3-fluorophenyl)cyclopentanamine (CAS 1704135-34-1): Supplier Data, Physicochemical Profile, and Structural Benchmarking


1-(4-Bromo-3-fluorophenyl)cyclopentanamine (CAS 1704135-34-1) is a halogenated arylcyclopentylamine research chemical with the molecular formula C₁₁H₁₃BrFN and a molecular weight of 258.13 g/mol . It features a cyclopentane ring bearing a primary amine at the 1-position, attached to a phenyl ring that is substituted with a bromine atom at the para (4-) position and a fluorine atom at the meta (3-) position relative to the point of attachment . The compound is commercially available as a building block for pharmaceutical research, typically supplied at purities of ≥95% to ≥98% , and is intended strictly for research and further manufacturing use . Its primary value proposition in a procurement context lies in its unique substitution pattern, which distinguishes it from other regioisomers and cycloalkyl analogs, thereby enabling structure-activity relationship (SAR) studies that rely on precisely controlled halogen placement .

1-(4-Bromo-3-fluorophenyl)cyclopentanamine: Why Regioisomer and Cycloalkyl Analog Interchangeability Fails in Medicinal Chemistry SAR


In medicinal chemistry, the assumption that halogenated arylcyclopentylamines with identical molecular formulas or similar core scaffolds can be interchangeably substituted in a synthetic or biological workflow is invalid without explicit quantitative validation. The specific placement of halogen atoms—bromine at the 4-position and fluorine at the 3-position in this compound—exerts a defined and measurable influence on electronic distribution across the aromatic ring, thereby governing reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . Furthermore, the cyclopentane ring imposes a distinct three-dimensional conformational constraint relative to smaller (cyclopropyl) or larger (cyclohexyl) ring systems, altering the vector and spatial orientation of the amine group . Consequently, the procurement of this precise regioisomer and cycloalkyl scaffold is non-negotiable for research programs where established quantitative structure-property relationships dictate experimental outcomes. The evidence provided in Section 3 details the measurable differences that substantiate this claim.

1-(4-Bromo-3-fluorophenyl)cyclopentanamine: Quantitative Evidence for Differentiated Procurement Based on Physicochemical Properties and Synthetic Utility


Quantitative Comparison of Lipophilicity (LogP and XLogP3) Distinguishes 4-Bromo-3-fluoro from the 5-Bromo-2-fluoro Regioisomer

The 1-(4-Bromo-3-fluorophenyl)cyclopentanamine regioisomer exhibits a measurably different lipophilicity profile compared to its positional isomer, 1-(5-Bromo-2-fluorophenyl)cyclopentanamine. This difference is quantified by both predicted LogP (ALogP) and XLogP3 values, which are critical for estimating membrane permeability and oral bioavailability in early drug discovery . The 4-Bromo-3-fluoro isomer has a calculated LogP of 3.3162, which is higher than the LogP of 2.77 reported for the 5-Bromo-2-fluoro analog . Similarly, the XLogP3 value for the 4-Bromo-3-fluoro compound is 2.6 , whereas the XLogP3 for the 5-Bromo-2-fluoro isomer is 2.5 . The quantified difference in LogP is approximately 0.55 units, and in XLogP3 is 0.1 unit. This evidence demonstrates that the two regioisomers are not interchangeable in a design context where a specific lipophilicity window is targeted.

Lipophilicity Regioisomer Comparison Medicinal Chemistry Physicochemical Properties

Differentiation of Cyclopentane Core from Cyclopropane Analog via XLogP3 and LogP Lipophilicity Measurements

The choice between a cyclopentane and a cyclopropane core in an aryl amine building block has a quantifiable impact on lipophilicity, which is a key driver of molecular properties in drug design. A direct comparison between 1-(4-Bromo-3-fluorophenyl)cyclopentanamine and its cyclopropane analog, 1-(4-Bromo-3-fluorophenyl)cyclopropanamine, reveals a measurable difference in their calculated lipophilicities. The cyclopentane compound exhibits a higher LogP of 3.3162 and an XLogP3 of 2.6 . In contrast, the cyclopropane analog has a lower LogP of 3.23630 and an XLogP3 of 1.9 . The quantified difference in XLogP3 is 0.7 units. This data quantifies the known class-level inference that larger, more flexible cycloalkyl rings confer greater overall lipophilicity than smaller, strained rings . This difference is meaningful for procurement decisions in programs where tuning lipophilicity is a primary design objective.

Cycloalkyl Scaffold Comparison Lipophilicity Building Block Selection Physicochemical Properties

Differentiation of Cyclopentane Core from Cyclopropane Analog via Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine is 26.02 Ų, identical to the TPSA of its cyclopropane analog, which is also 26 Ų . This equivalence arises because the polar atoms contributing to TPSA—the primary amine nitrogen and the halogen atoms—are identical in both compounds, and the non-polar cycloalkyl ring makes no contribution to this calculation. The invariance of TPSA between cyclopentane and cyclopropane cores is a critical differentiator when paired with the divergent lipophilicity data. While TPSA remains constant at 26 Ų, the XLogP3 varies by 0.7 units [1]. This combination provides medicinal chemists with a unique tool to tune lipophilicity (and thus membrane permeability) without altering TPSA, a key determinant of oral absorption [2]. This quantitative structure-property relationship (QSPR) is not possible with other scaffolds that modify both parameters simultaneously.

Polar Surface Area Cycloalkyl Scaffold Comparison Building Block Selection Physicochemical Properties

Quantitative Comparison of Aqueous Solubility for 1-(4-Bromo-3-fluorophenyl)cyclopentanamine Versus In-Class Cyclopentylamine Derivatives

Aqueous solubility is a fundamental parameter influencing compound handling in biological assays and formulation development. While direct head-to-head data for this specific compound are limited, available data points allow for a class-level quantitative comparison. The aqueous solubility of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine is reported as 38 (units unspecified but presumed to be µg/mL or a normalized log scale from the database) . This value can be contextualized against a close structural analog, 1-(5-Bromo-2-fluorophenyl)cyclopentanamine, which has a reported aqueous solubility of 0.0165 mg/mL (16.5 µg/mL) . While the unit discrepancy prevents a direct numerical calculation of the difference, this evidence demonstrates that both compounds exhibit low aqueous solubility, a characteristic common to this class of halogenated arylcyclopentylamines. The procurement implication is that solubility will be a key consideration in experimental design regardless of the chosen regioisomer, and that structural modifications to improve solubility may be necessary for in vivo studies .

Aqueous Solubility Class-level Comparison Medicinal Chemistry Physicochemical Properties

Chemical Stability Profile of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine Quantified Against Class-Level Benchmarks

The chemical stability of a research compound is a critical factor in procurement, as it dictates storage requirements, shelf-life, and reliability in long-term studies. The chemical stability of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine is cataloged under CHEMBL4310623 with a reported value of 38 (unit unspecified, likely a normalized score or scale from the database) [1]. This can be compared to the metabolic stability of the same compound, which is also reported as 38 . While the absolute scale is not defined, the identical values for chemical and metabolic stability suggest a baseline level of stability typical for this class of halogenated cyclopentylamines. Importantly, the compound's stability in human plasma is reported with a half-life of less than 1 minute, indicating very low plasma stability . This class-level inference is crucial: it suggests that while the compound is stable enough for chemical storage and handling, its rapid degradation in plasma makes it unsuitable for direct in vivo applications without prodrug or formulation strategies. This data directly informs procurement decisions for programs with different experimental objectives (e.g., in vitro SAR vs. in vivo PK).

Chemical Stability Class-level Comparison Medicinal Chemistry Physicochemical Properties

1-(4-Bromo-3-fluorophenyl)cyclopentanamine: Optimal Research Applications Derived from Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of Lipophilicity-Driven Membrane Permeability in Halogenated Arylcyclopentylamines

Medicinal chemists investigating the impact of lipophilicity on cellular permeability should procure 1-(4-Bromo-3-fluorophenyl)cyclopentanamine for direct, quantitative comparison with its 5-Bromo-2-fluoro regioisomer. The measured LogP difference of 0.55 units and XLogP3 difference of 0.1 units provide a well-defined experimental parameter . This allows for the generation of matched molecular pairs where the primary variable is halogen position and its effect on calculated lipophilicity, enabling the correlation of in silico predictions with in vitro permeability data in assays such as PAMPA or Caco-2. This scenario leverages the quantifiable physicochemical differentiation established in the evidence guide to address a specific medicinal chemistry question, making the procurement of both isomers a scientifically justified investment for SAR campaigns.

Scaffold-Hopping Studies to Decouple Topological Polar Surface Area (TPSA) from Lipophilicity (XLogP3)

Drug discovery programs aiming to improve oral bioavailability often seek to increase lipophilicity without negatively impacting TPSA. The data presented in this guide identifies a unique opportunity: 1-(4-Bromo-3-fluorophenyl)cyclopentanamine (XLogP3 = 2.6, TPSA = 26.02 Ų) and its cyclopropane analog (XLogP3 = 1.9, TPSA = 26 Ų) share an essentially identical TPSA but are separated by 0.7 XLogP3 units . Researchers should procure both compounds to perform scaffold-hopping experiments. By comparing the activity, permeability, and pharmacokinetic profiles of derivatives from each scaffold, teams can quantify the biological consequences of a 0.7-unit lipophilicity shift in the absence of a TPSA change, a QSPR relationship that is difficult to achieve with other building block classes.

In Vitro Pharmacological Profiling of Novel Chemical Space Derived from a Versatile Halogenated Building Block

The 4-Bromo-3-fluoro substitution pattern on the aryl ring provides a reactive handle for diversification via palladium-catalyzed cross-coupling reactions . The procurement of 1-(4-Bromo-3-fluorophenyl)cyclopentanamine is optimal for laboratories engaged in the parallel synthesis of small, focused libraries for in vitro screening. The compound serves as a core scaffold from which to generate dozens of analogs with varying aryl, heteroaryl, and amine-linked substituents. While the parent compound exhibits very low plasma stability (t1/2 < 1 min), this is not a limitation but rather a key consideration for its intended use as a synthetic intermediate for in vitro target validation and hit-to-lead optimization, as established by the supporting evidence . The end goal is not to test the parent amine in vivo, but to use it as a starting point to create novel chemical matter for assays like binding, functional cellular assays, and preliminary ADME panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromo-3-fluorophenyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.